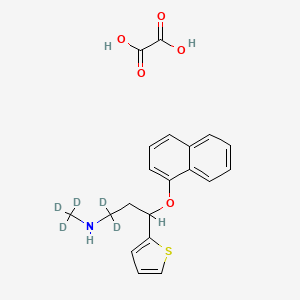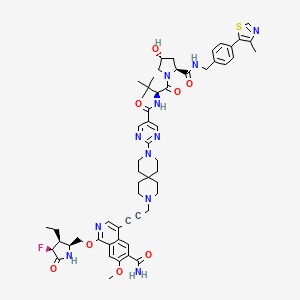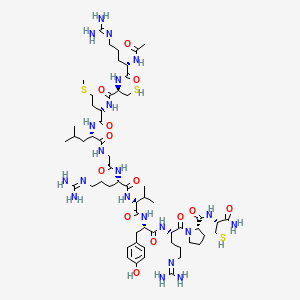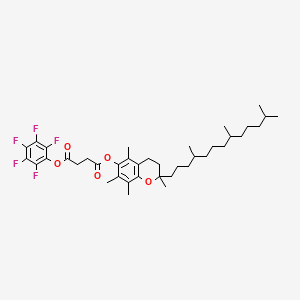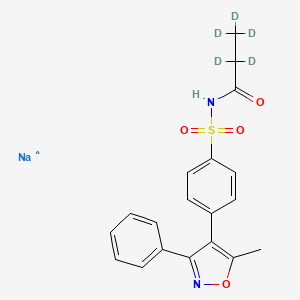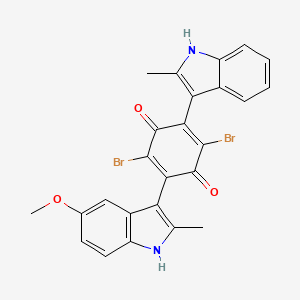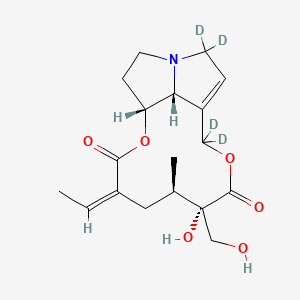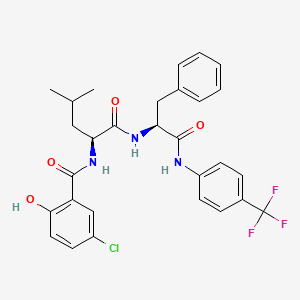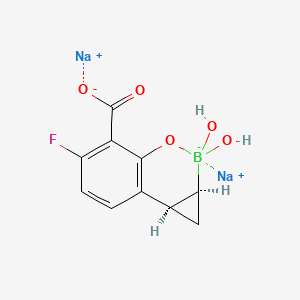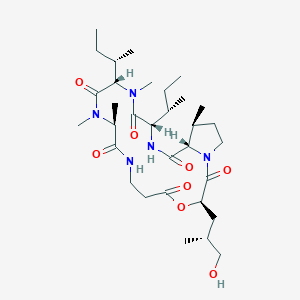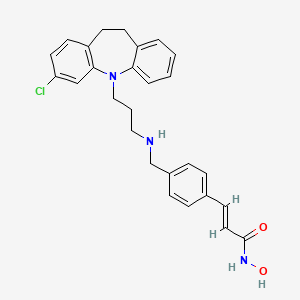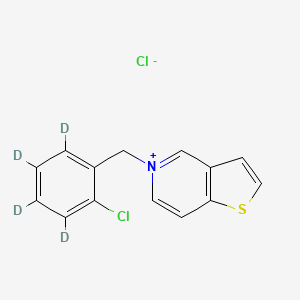
Ticlodipine EP impurity E-d4 (chloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ticlodipine EP impurity E-d4 (chloride) is a chemical compound used primarily as a reference standard in pharmaceutical research. It is a derivative of ticlodipine, a well-known platelet aggregation inhibitor. The compound is characterized by its molecular formula, C14H11ClNS·Cl, and is often used in the quality control and validation of pharmaceutical products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ticlodipine EP impurity E-d4 (chloride) involves the reaction of 5-(2-chlorobenzyl)thieno[3,2-c]pyridin-5-ium with chloride. The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production of Ticlodipine EP impurity E-d4 (chloride) follows stringent guidelines to maintain high purity levels. The process involves multiple steps of synthesis, purification, and quality control. The compound is produced in specialized facilities equipped with advanced analytical instruments to ensure compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Ticlodipine EP impurity E-d4 (chloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Ticlodipine EP impurity E-d4 (chloride) has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of impurities in pharmaceutical formulations.
Biology: Employed in biological studies to understand the metabolism and degradation pathways of ticlodipine.
Medicine: Utilized in the development and validation of analytical methods for the quality control of ticlodipine-containing medications.
Mechanism of Action
The mechanism of action of Ticlodipine EP impurity E-d4 (chloride) is related to its parent compound, ticlodipine. Ticlodipine is a prodrug that is metabolized to an active form, which inhibits platelet aggregation by blocking the adenosine diphosphate receptor on platelets. This prevents the activation of the glycoprotein GPIIb/IIIa complex, thereby reducing the risk of thrombotic events .
Comparison with Similar Compounds
Similar Compounds
Ticlopidine: The parent compound, used as an antiplatelet drug.
Clopidogrel: Another antiplatelet drug with a similar mechanism of action.
Prasugrel: A more potent antiplatelet agent with a similar structure and function.
Uniqueness
Ticlodipine EP impurity E-d4 (chloride) is unique in its specific use as a reference standard for the quality control of ticlodipine. Its deuterated form allows for precise analytical measurements, making it invaluable in pharmaceutical research and development .
Properties
Molecular Formula |
C14H11Cl2NS |
|---|---|
Molecular Weight |
300.2 g/mol |
IUPAC Name |
5-[(2-chloro-3,4,5,6-tetradeuteriophenyl)methyl]thieno[3,2-c]pyridin-5-ium;chloride |
InChI |
InChI=1S/C14H11ClNS.ClH/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14;/h1-8,10H,9H2;1H/q+1;/p-1/i1D,2D,3D,4D; |
InChI Key |
MIKRQGCVDHVAHS-FOMJDCLLSA-M |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C[N+]2=CC3=C(C=C2)SC=C3)Cl)[2H])[2H].[Cl-] |
Canonical SMILES |
C1=CC=C(C(=C1)C[N+]2=CC3=C(C=C2)SC=C3)Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



